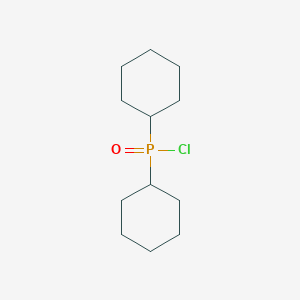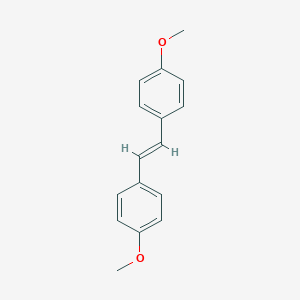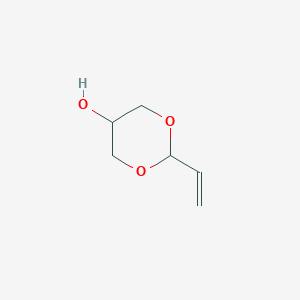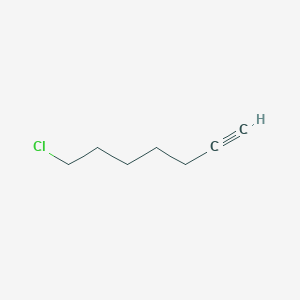
7-Chlorohept-1-yne
Descripción general
Descripción
7-Chlorohept-1-yne is a synthetic organic compound that is part of a broader class of chlorinated hydrocarbons. While the specific compound 7-Chlorohept-1-yne is not directly described in the provided papers, the papers do discuss various chlorinated compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the behavior and characteristics of 7-Chlorohept-1-yne.
Synthesis Analysis
The synthesis of chlorinated organic compounds can involve multiple steps and different starting materials. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related compound, was achieved through a four-step process starting from dichloroacetic acid and involving esterification, cyclization, and alkylation steps . Similarly, the synthesis of other chlorinated compounds like the 7-substituted cycloheptadiene derivatives involved reactions with tropylium tetrafluoroborate and lithio-o-carboranes . These methods suggest that the synthesis of 7-Chlorohept-1-yne could also involve multi-step reactions, possibly starting from acetylene derivatives and involving chlorination steps.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of a novel bioactive heterocyclic compound with a chlorine substituent was determined, providing detailed information about the arrangement of atoms in the molecule . The conformational behavior of diastereomers with chlorine substituents has also been studied, revealing that the cycloheptadiene ring can adopt a twist boat form with different orientations for the chlorine substituents . These findings indicate that the molecular structure of 7-Chlorohept-1-yne would likely be influenced by the presence of the chlorine atom and could exhibit specific conformational characteristics.
Chemical Reactions Analysis
Chlorinated compounds can participate in various chemical reactions due to the reactivity of the chlorine atom. The papers describe reactions such as intramolecular ring closure, which can lead to the formation of novel cyclic structures . The reactivity of chlorinated compounds can also be influenced by the presence of other functional groups, as seen in the synthesis of tricarbonylchromium complexes . These insights suggest that 7-Chlorohept-1-yne could undergo reactions such as addition, substitution, or cyclization, depending on the reaction conditions and the presence of other reactive species.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary widely. For example, the crystal structure of a bis(chlorophenyl) compound revealed that the presence of chlorine atoms affects the unit cell parameters and the overall symmetry of the crystal . The barrier to ring inversion in a substituted cycloheptadiene was quantified using dynamic NMR spectroscopy, indicating that the presence of chlorine can influence the energy landscape of a molecule . These studies suggest that the physical properties of 7-Chlorohept-1-yne, such as melting point, boiling point, and solubility, as well as its chemical reactivity, would be affected by the chloro substituent.
Propiedades
IUPAC Name |
7-chlorohept-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURUSBTPUNQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297452 | |
| Record name | 7-chlorohept-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorohept-1-yne | |
CAS RN |
18804-36-9 | |
| Record name | NSC116031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chlorohept-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chlorohept-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
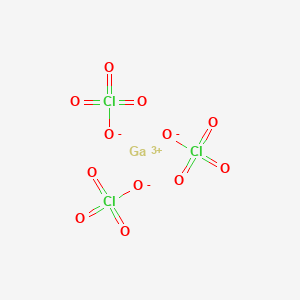
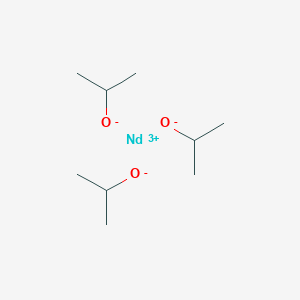
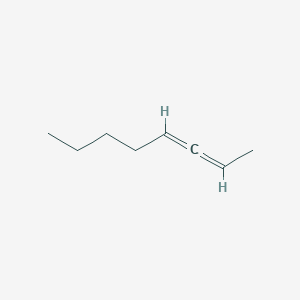
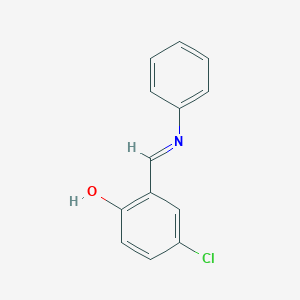
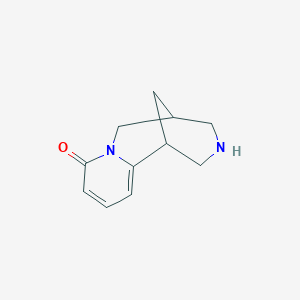
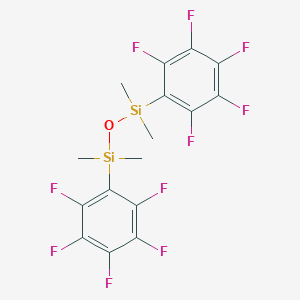
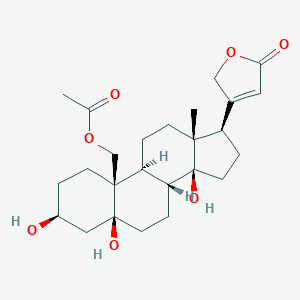
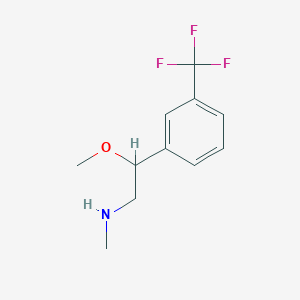
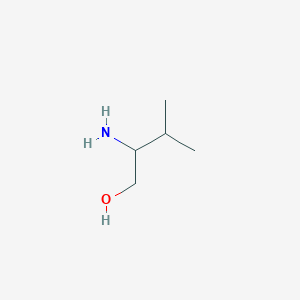
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
